molecular formula C38H58O4 B14587989 Bis(2,4,6-tri-tert-butylphenyl) ethanedioate CAS No. 61417-97-8

Bis(2,4,6-tri-tert-butylphenyl) ethanedioate

Cat. No.: B14587989
CAS No.: 61417-97-8
M. Wt: 578.9 g/mol
InChI Key: AMZAIWANFACRGK-UHFFFAOYSA-N
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Description

Bis(2,4,6-tri-tert-butylphenyl) ethanedioate is a sterically hindered organic compound characterized by two 2,4,6-tri-tert-butylphenyl groups attached to an ethanedioate (oxalate) backbone. The tert-butyl substituents impart significant steric bulk, influencing its reactivity, solubility, and thermal stability.

The compound’s bulky structure likely limits its applications in dynamic systems (e.g., catalysis) but enhances stability in high-temperature or oxidative environments.

Properties

CAS No.

61417-97-8

Molecular Formula

C38H58O4

Molecular Weight

578.9 g/mol

IUPAC Name

bis(2,4,6-tritert-butylphenyl) oxalate

InChI

InChI=1S/C38H58O4/c1-33(2,3)23-19-25(35(7,8)9)29(26(20-23)36(10,11)12)41-31(39)32(40)42-30-27(37(13,14)15)21-24(34(4,5)6)22-28(30)38(16,17)18/h19-22H,1-18H3

InChI Key

AMZAIWANFACRGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C(=O)OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate typically involves the reaction of 2,4,6-tri-tert-butylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired ethanedioate compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-tri-tert-butylphenyl) ethanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2,4,6-tri-tert-butylphenyl) ethanedioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for reactive intermediates.

    Biology: Investigated for its potential antioxidant properties due to the phenolic groups.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as an additive in polymers to enhance stability and performance.

Mechanism of Action

The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate involves its interaction with molecular targets through its phenolic groups. These groups can donate electrons, making the compound an effective antioxidant. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives .

Comparison with Similar Compounds

Structural and Steric Effects

The tert-butyl groups in Bis(2,4,6-tri-tert-butylphenyl) ethanedioate create a rigid, three-dimensional structure, distinguishing it from less hindered analogs:

Compound Substituents Steric Hindrance Key Structural Feature
This compound 2,4,6-tri-tert-butylphenyl High Bulky aromatic groups
Bis(2-ethylhexyl) terephthalate 2-ethylhexyl Moderate Flexible alkyl chains
Bis[N,N'-diphenylguanidinium] oxalate N,N'-diphenylguanidinium Low Ionic, planar aromatic cations

Key Observations :

  • Ionic analogs like bis[N,N'-diphenylguanidinium] oxalate exhibit higher solubility in polar media due to charge-assisted hydrogen bonding .

Thermal and Chemical Stability

Steric shielding enhances thermal stability. For example, tert-butyl-substituted phosphines decompose at temperatures exceeding 300°C due to hindered bond cleavage . By analogy, this compound is expected to exhibit superior thermal stability compared to bis(2-ethylhexyl) terephthalate, which is used as a plasticizer with moderate heat resistance (stable up to ~150°C) .

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